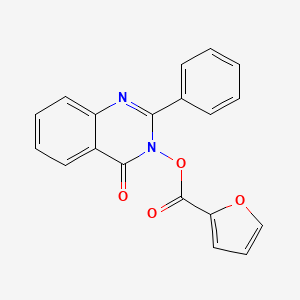
3-(2-furoyloxy)-2-phenyl-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Quinazolinones are synthesized through various chemical reactions, often starting from anthranilamides or 2-aminobenzamides and aldehydes. One method involves cyclization catalyzed by p-toluenesulfonic acid followed by oxidative dehydrogenation mediated by phenyliodine diacetate, providing a versatile approach to synthesize a variety of quinazolinone derivatives under mild conditions (Cheng et al., 2013). Additionally, the solvent plays a significant role in determining the reaction pathway and the types of products synthesized, with certain derivatives showing promise in biological applications (El-hashash et al., 2011).
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives has been elucidated through crystallographic studies. For instance, the crystal structure analysis of a new quinazolinone compound revealed a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions, highlighting the importance of molecular conformation in the biological activity and chemical reactivity of these compounds (Yong, 2005).
Chemical Reactions and Properties
Quinazolinones undergo various chemical reactions, enabling the synthesis of a wide range of derivatives with different functional groups. These reactions include cyclization, oxidation, and interaction with different nucleophiles, allowing for the functionalization of the quinazolinone nucleus. Some derivatives have shown selective metal-ion-sensor properties, demonstrating the versatility of quinazolinones in chemical sensing applications (Anthony, 2012).
Physical Properties Analysis
The physical properties of quinazolinone derivatives, such as their solid-state fluorescence, are influenced by their molecular structure. Different polymorphs can exhibit distinct fluorescence properties, which can be utilized in the development of fluorescent materials and sensors. The conformational flexibility and molecular packing of these compounds in the solid state are key factors affecting their photophysical properties (Anthony, 2012).
Chemical Properties Analysis
The chemical properties of quinazolinone derivatives are characterized by their reactivity towards various electrophiles and nucleophiles, enabling a broad range of chemical transformations. This reactivity pattern is essential for the synthesis of quinazolinone-based compounds with potential biological activities. The lithiation of quinazolinones, followed by reactions with different electrophiles, provides a method for the regioselective functionalization of these compounds, further expanding their chemical diversity (Smith et al., 1996).
properties
IUPAC Name |
(4-oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c22-18-14-9-4-5-10-15(14)20-17(13-7-2-1-3-8-13)21(18)25-19(23)16-11-6-12-24-16/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQYTZCTXRMUNNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40972217 |
Source


|
| Record name | 3-[(Furan-2-carbonyl)oxy]-2-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Oxo-2-phenylquinazolin-3-yl) furan-2-carboxylate | |
CAS RN |
5677-21-4 |
Source


|
| Record name | 3-[(Furan-2-carbonyl)oxy]-2-phenylquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40972217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

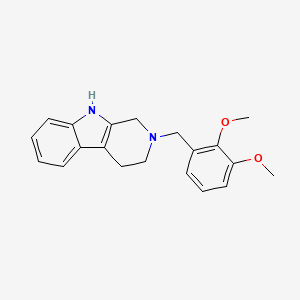
![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5648187.png)
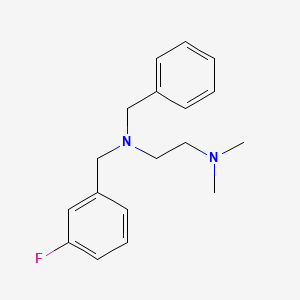
![3-[(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5648192.png)
![3,7-diacetyl-1,5-diisopropyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B5648194.png)
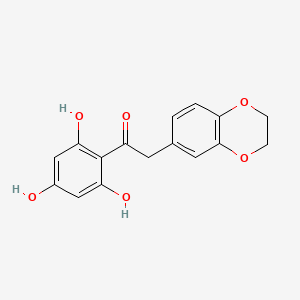

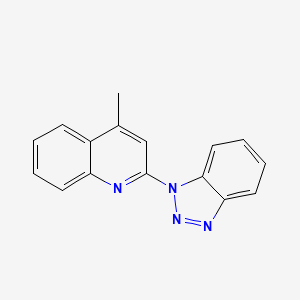
![1-(3-methylbutyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride](/img/structure/B5648221.png)
![2-[3-(1H-imidazol-1-yl)propyl]-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5648230.png)
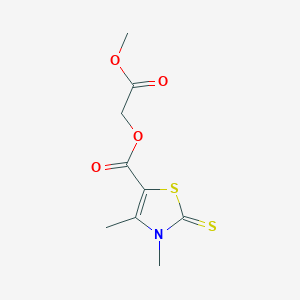
![ethyl 2-[(3-methyl-2-butenoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5648252.png)
![4-[(3,7-dimethyl-2-quinolinyl)amino]benzoic acid](/img/structure/B5648259.png)
![(5-{[(3S*,4R*)-3-(dimethylamino)-4-isopropyl-1-pyrrolidinyl]methyl}-2-ethoxyphenyl)methanol](/img/structure/B5648266.png)